molecular formula C18H19ClN2O2 B5718844 2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide

2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide

Cat. No. B5718844
M. Wt: 330.8 g/mol
InChI Key: RLPXAENXKDRJAP-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide, also known as CP 945,598, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, making it a promising candidate for the development of new pain medications.

Mechanism of Action

2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 is a selective antagonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and pain. By blocking the activation of CB2 receptors, 2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 can reduce inflammation and pain in animal models.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 has been shown to have a number of biochemical and physiological effects in animal models, including reducing the production of pro-inflammatory cytokines, inhibiting the migration of immune cells to sites of inflammation, and reducing the activity of pain-sensing neurons.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 for lab experiments is its selectivity for CB2 receptors, which allows for more targeted studies of the role of these receptors in pain and inflammation. However, one limitation of 2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 is its relatively low potency, which may require higher doses for effective inhibition of CB2 receptors.

Future Directions

There are several potential future directions for research on 2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598, including:
1. Further exploration of its potential therapeutic applications in the treatment of pain and inflammation, including clinical trials in humans.
2. Investigation of its effects on other physiological processes, such as immune function and neuroprotection.
3. Development of more potent and selective CB2 receptor antagonists based on the structure of 2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598.
4. Study of the potential interactions between 2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 and other drugs or compounds that may affect CB2 receptor signaling.

Synthesis Methods

2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 can be synthesized using a multi-step process that involves the reaction of 4-chlorophenol with 2-bromoacetophenone to form 2-(4-chlorophenyl)-2-(2-oxopropyl)oxirane. This intermediate is then reacted with pyrrolidine to yield 2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethanol, which is subsequently converted to 2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 through the reaction with acetic anhydride and triethylamine.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-pyrrolidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c19-14-7-9-15(10-8-14)23-13-18(22)20-16-5-1-2-6-17(16)21-11-3-4-12-21/h1-2,5-10H,3-4,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPXAENXKDRJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide

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